molecular formula C20H25FN4O2 B6754164 N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide

Cat. No.: B6754164
M. Wt: 372.4 g/mol
InChI Key: IBIJGEDBBXTNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c21-16-8-4-3-7-15(16)19(25-9-11-27-12-10-25)20(26)22-18-13-17(23-24-18)14-5-1-2-6-14/h3-4,7-8,13-14,19H,1-2,5-6,9-12H2,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIJGEDBBXTNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC(=O)C(C3=CC=CC=C3F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of a hydrazine derivative with a 1,3-diketone.

    Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring with a cyclopentyl halide under basic conditions.

    Attachment of the fluorophenyl group: This can be done via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole intermediate.

    Formation of the morpholinylacetamide moiety: This step might involve the reaction of the pyrazole derivative with a morpholine derivative and an acylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-phenylacetamide: Lacks the fluorine and morpholine groups.

    N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-chlorophenyl)-2-morpholin-4-ylacetamide: Contains a chlorine atom instead of fluorine.

    N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-piperidin-4-ylacetamide: Contains a piperidine ring instead of morpholine.

Uniqueness

N-(5-cyclopentyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)-2-morpholin-4-ylacetamide is unique due to the presence of both the fluorophenyl and morpholinylacetamide moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.